molecular formula C12H19NO B2758778 N-(2-furylmethyl)-N-(2-methylcyclohexyl)amine CAS No. 355381-97-4

N-(2-furylmethyl)-N-(2-methylcyclohexyl)amine

Cat. No. B2758778
CAS RN: 355381-97-4
M. Wt: 193.29
InChI Key: NBHGOQKKOCVQLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-N-(2-methylcyclohexyl)amine (FMMC) is an organic compound with a molecular formula of C11H19N. It belongs to the class of heterocyclic compounds and is a derivative of amine. It is a colorless liquid that is soluble in organic solvents and has a low boiling point. FMMC is used in various scientific research applications due to its ability to form stable complexes with metals and its ability to act as a catalyst in certain reactions.

Scientific Research Applications

1. Polymer-Supported Quenching Reagents

N-(2-furylmethyl)-N-(2-methylcyclohexyl)amine finds application in the field of polymer-supported quenching reagents. It has been used in the preparation of polymeric reagents for quenching excess reactants and removing known impurities from crude reaction products in parallel syntheses of various compounds. This technique is especially useful in combinatorial chemistry, allowing rapid and efficient purification of products obtained via solution-phase syntheses (R. J. C. and J. C. Hodges, 1997).

2. Aromatic and Heterocyclic Amine Metabolism

This compound is also significant in studying the metabolism of aromatic and heterocyclic amines, which are known to be environmental chemicals causing bladder cancer. Research has focused on understanding the metabolic processes involved in the carcinogenic effects of these chemicals, utilizing similar compounds as model substances (M. Mattammal, V. Lakshmi, T. Zenser, B. Davis, 1990).

3. Synthesis of Homoallylamines and α-Aminonitriles

N-(2-furylmethyl)-N-(2-methylcyclohexyl)amine is involved in the synthesis of diverse N-aryl-N-[1-furyl(thienyl)but-3-enyl]amines (homoallylamines) and α-aminonitriles. These compounds have been synthesized using indium-mediated reactions and are characterized by various spectroscopic methods, indicating their potential in the development of new chemical entities (L. Méndez, V. Kouznetsov, 2008).

4. Synthesis of Antifungal Agents

Research on the synthesis and evaluation of homoallylamines and related derivatives as antifungal agents has been conducted. Compounds like N-(4-bromophenyl)-N-(2-furylmethyl)amine have shown remarkable antifungal activity, highlighting the importance of this chemical in pharmaceutical research (F. Suvire, M. Sortino, V. Kouznetsov, Leonor Y Vargas M, S. Zacchino, Uriel Mora Cruz, R. Enriz, 2006).

5. Catalytic Activity in Organic Synthesis

The compound has been utilized in studying catalytic activities in organic synthesis. For instance, its derivatives have been involved in asymmetric deprotonation processes and have been used as ligands in transition metal-based catalysts for various organic reactions, demonstrating its relevance in catalytic chemistry (Shengde Wu, Steven P. Lee, P. Beak, 1996).

6. Crystal Structure Studies

Studies on the crystal structure of N-(furylmethyl)propan-2-aminium salts, products of interaction between maleic acid and N-R-furfurylamines, have been conducted. This research aids in understanding the reactivity of these compounds in [4 + 2] cycloaddition reactions, thereby contributing to the field of crystallography and molecular structure analysis (E. A. Kvyatkovskaya, V. Zaytsev, F. Zubkov, P. Dorovatovskii, Y. Zubavichus, V. Khrustalev, 2017).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-methylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10-5-2-3-7-12(10)13-9-11-6-4-8-14-11/h4,6,8,10,12-13H,2-3,5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHGOQKKOCVQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-furylmethyl)-N-(2-methylcyclohexyl)amine

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